molecular formula C50H94O10 B12777968 Dipentaerythritol hexaisooctanoate CAS No. 70969-65-2

Dipentaerythritol hexaisooctanoate

Cat. No.: B12777968
CAS No.: 70969-65-2
M. Wt: 855.3 g/mol
InChI Key: JUBIFMWZLINJMF-UHFFFAOYSA-N
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Description

Dipentaerythritol hexaisooctanoate is an ester derived from dipentaerythritol and isooctanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is primarily used as a raw material in the production of polyesters, polyethers, polyurethanes, and alkyd resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol hexaisooctanoate is synthesized through the esterification of dipentaerythritol with isooctanoic acid. The reaction typically involves heating dipentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol hexaisooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipentaerythritol hexaisooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dipentaerythritol hexaisooctanoate exerts its effects is primarily through its chemical reactivity and physical properties. As an ester, it can undergo hydrolysis to release dipentaerythritol and isooctanoic acid, which can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high molecular weight and multiple ester functionalities, which provide enhanced stability and reactivity compared to similar compounds. Its ability to form stable polymers and its biocompatibility make it particularly valuable in both industrial and biomedical applications .

Properties

CAS No.

70969-65-2

Molecular Formula

C50H94O10

Molecular Weight

855.3 g/mol

IUPAC Name

[2-[[2,2-bis(6-methylheptanoyloxymethyl)-3-(6-methylheptoxy)propoxy]methyl]-2-methyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate

InChI

InChI=1S/C50H94O10/c1-40(2)23-13-12-22-32-55-36-50(38-59-47(53)30-20-16-26-43(7)8,39-60-48(54)31-21-17-27-44(9)10)37-56-33-49(11,34-57-45(51)28-18-14-24-41(3)4)35-58-46(52)29-19-15-25-42(5)6/h40-44H,12-39H2,1-11H3

InChI Key

JUBIFMWZLINJMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCC(COCC(C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C

Origin of Product

United States

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